molecular formula C20H20N2O4 B4690680 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4690680
M. Wt: 352.4 g/mol
InChI Key: OELRYSNLFJGVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BP897, is a potent and selective dopamine D3 receptor antagonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, schizophrenia, and Parkinson's disease.

Mechanism of Action

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts as a competitive antagonist at dopamine D3 receptors, blocking the binding of dopamine and preventing its effects. This results in a decrease in dopamine release and a reduction in the rewarding effects of drugs of abuse. This compound has also been shown to have an inverse agonist effect on dopamine D2 receptors, which may contribute to its therapeutic effects in schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region involved in reward and motivation. This compound has also been shown to reduce locomotor activity and increase catalepsy, suggesting a potential role in the treatment of movement disorders.

Advantages and Limitations for Lab Experiments

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments. It is a highly selective dopamine D3 receptor antagonist, which allows for specific targeting of this receptor subtype. It has also been extensively studied in preclinical models, providing a wealth of data on its pharmacological properties. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental paradigms.

Future Directions

There are several future directions for research on N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is its potential therapeutic applications in addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration regimens for this compound in these conditions. Another area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which may have even greater therapeutic potential. Finally, studies are needed to investigate the long-term effects of this compound on dopamine receptor function and behavior.

Scientific Research Applications

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for dopamine D3 receptors, which are involved in the regulation of reward, motivation, and movement. This compound has been shown to block the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, and may be useful in the treatment of addiction.

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(18-13-25-16-5-1-2-6-17(16)26-18)21-15-9-7-14(8-10-15)20(24)22-11-3-4-12-22/h1-2,5-10,18H,3-4,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELRYSNLFJGVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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